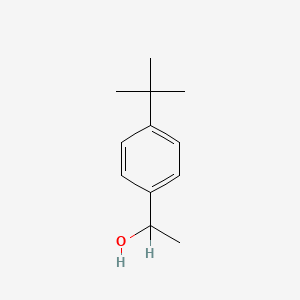

1-(4-tert-Butylphenyl)ethanol

Description

1-(4-tert-Butylphenyl)ethanol (C₁₂H₁₈O, molecular weight: 178.27 g/mol) is an aromatic alcohol featuring a hydroxyl group (-OH) attached to a tertiary carbon adjacent to a 4-tert-butylphenyl substituent. The tert-butyl group imparts steric bulk, influencing solubility, reactivity, and intermolecular interactions.

Properties

IUPAC Name |

1-(4-tert-butylphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-9(13)10-5-7-11(8-6-10)12(2,3)4/h5-9,13H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEJQAXFZHFUFBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50293804 | |

| Record name | 1-(4-tert-Butylphenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50293804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34386-42-0 | |

| Record name | 1-(p-tert-Butylphenyl)ethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92388 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-tert-Butylphenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50293804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-tert-butylphenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-tert-Butylphenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(4-tert-butylphenyl)ethanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous solvents like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using hydrogen gas in the presence of a suitable catalyst such as palladium on carbon (Pd/C). This method offers high yields and is scalable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-(4-tert-Butylphenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form 1-(4-tert-butylphenyl)ethanone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: Further reduction can convert the hydroxyl group to a methyl group, forming 1-(4-tert-butylphenyl)ethane.

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed:

Oxidation: 1-(4-tert-butylphenyl)ethanone

Reduction: 1-(4-tert-butylphenyl)ethane

Substitution: 1-(4-tert-butylphenyl)ethyl chloride

Scientific Research Applications

Organic Synthesis

Intermediate in Chemical Reactions

1-(4-tert-Butylphenyl)ethanol serves as an important intermediate in the synthesis of a variety of organic compounds. It is utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals. The compound's ability to undergo reactions such as oxidation and reduction makes it valuable for creating more complex molecules .

Synthesis of Polymers

The compound is also employed in the preparation of polymers and resins. Its structural properties allow for the modification of polymer characteristics, enhancing their thermal stability and mechanical strength .

Biological Research

Antioxidant Properties

Research has indicated that this compound exhibits significant antioxidant activity. In vitro studies have shown its effectiveness in reducing lipid peroxidation, particularly in rat liver models, suggesting potential applications in mitigating oxidative stress-related conditions .

Enzyme Interaction Studies

The compound interacts with various enzymes, including alcohol dehydrogenases. This interaction is crucial for understanding its metabolic pathways and potential therapeutic effects. By modulating enzyme activity, this compound can influence cellular metabolism and gene expression .

Material Science

Development of Specialty Chemicals

In material science, this compound is used as a raw material for developing specialty chemicals and additives. Its properties can be tailored for specific applications, such as improving the performance of coatings or adhesives .

Case Study 1: Antioxidant Activity

A study conducted on the effects of this compound on lipid peroxidation demonstrated its potential as a protective agent against oxidative damage in liver cells. The results indicated a dose-dependent reduction in lipid peroxidation levels, highlighting its application in nutraceuticals aimed at liver health .

Case Study 2: Enzyme Inhibition

In another research project focusing on enzyme inhibition, the compound was shown to inhibit cytochrome P450 enzymes involved in drug metabolism. This finding suggests that this compound could play a role in drug interactions and pharmacokinetics, making it relevant for pharmaceutical development .

Mechanism of Action

The mechanism of action of 1-(4-tert-Butylphenyl)ethanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity. These interactions can modulate various biochemical pathways, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

1-(4-tert-Butylphenyl)-2,2-difluoroethanol

- Molecular Formula : C₁₂H₁₆F₂O

- Molecular Weight : 214.26 g/mol

- Key Differences: The presence of two fluorine atoms on the ethanol moiety increases electronegativity and polarizability compared to the parent compound. Fluorination typically enhances metabolic stability in pharmaceuticals and alters boiling/melting points due to stronger dipole interactions .

4-tert-Butylphenol

- Molecular Formula : C₁₀H₁₄O

- Molecular Weight : 150.22 g/mol

- Key Differences: Replacing the ethanol group with a phenol (-OH directly on the aromatic ring) reduces steric hindrance but increases acidity (pKa ~10 vs. ~15–16 for alcohols). This makes 4-tert-butylphenol more reactive in electrophilic substitution reactions .

1-(4-Methylphenyl)ethanol

- Molecular Formula : C₉H₁₂O

- Molecular Weight : 136.19 g/mol

- Key Differences : The methyl group (vs. tert-butyl) reduces steric bulk, enhancing solubility in polar solvents. The absence of a branched alkyl chain may also lower thermal stability .

(4-Butylphenyl)methanol

- Molecular Formula : C₁₁H₁₆O

- Molecular Weight : 164.24 g/mol

- Key Differences : The primary alcohol (-CH₂OH) and linear butyl substituent (vs. tert-butyl) result in lower steric hindrance and higher flexibility, favoring nucleophilic reactions .

1-(4-Tert-Butylphenyl)ethane-1,2-diamine

- Molecular Formula : C₁₂H₂₀N₂

- Molecular Weight : 192.30 g/mol

Physicochemical Properties

Biological Activity

1-(4-tert-Butylphenyl)ethanol, also known as 4-tert-butylphenylethanol, is an organic compound with a variety of biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.

- Chemical Formula : CHO

- Molecular Weight : 194.27 g/mol

- CAS Number : 102-97-6

This compound features a tert-butyl group attached to a phenyl ring, which significantly influences its solubility and reactivity.

Biological Activity

This compound exhibits several biological activities that can be categorized into various effects:

Antimicrobial Activity

Research indicates that this compound has antimicrobial properties. Studies have shown that it can inhibit the growth of certain bacteria and fungi. For example, it has been tested against Staphylococcus aureus and Candida albicans, demonstrating effective inhibition at specific concentrations.

Antioxidant Properties

The compound acts as an antioxidant by scavenging free radicals. Its ability to reduce oxidative stress makes it a candidate for further studies in the context of diseases associated with oxidative damage, such as cancer and neurodegenerative disorders.

Endocrine Disruption Potential

There is evidence suggesting that this compound may interact with hormone receptors, particularly estrogen receptors. This interaction raises concerns about its potential as an endocrine disruptor, warranting further investigation into its effects on reproductive health.

The biological activity of this compound can be attributed to its structural features:

- Hydroxyl Group : The presence of the hydroxyl group (-OH) allows for hydrogen bonding, which enhances its solubility in biological systems and facilitates interactions with various biomolecules.

- Hydrophobic tert-butyl Group : This group increases the lipophilicity of the compound, aiding in membrane penetration and interaction with lipid membranes.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers isolated three strains of Sphingobium fuliginis capable of utilizing 4-tert-butylphenol as a sole carbon source. The strain TIK-1 was able to degrade this compound effectively within 12 hours, suggesting potential applications in bioremediation .

Case Study 2: Antioxidant Activity

In vitro studies have shown that this compound exhibits significant antioxidant activity. It was found to reduce lipid peroxidation in rat liver microsomes, indicating its potential protective effects against cellular oxidative damage .

Research Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.